molecular formula C12H15N3OS B2425790 (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide CAS No. 2185682-38-4

(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2425790
CAS No.: 2185682-38-4
M. Wt: 249.33
InChI Key: CKOCRMFNVFDPJT-JTQLQIEISA-N
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Description

(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via an alkylation reaction using propargyl bromide.

    Attachment of the Thiazol-2-ylmethyl Group: The thiazol-2-ylmethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-ynyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an epoxide or a ketone, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Chemistry

In chemistry, (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. It might bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide: can be compared with other pyrrolidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features might make it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

(2S)-1-prop-2-ynyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-6-15-7-3-4-10(15)12(16)14-9-11-13-5-8-17-11/h1,5,8,10H,3-4,6-7,9H2,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOCRMFNVFDPJT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1C(=O)NCC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCC[C@H]1C(=O)NCC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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